molecular formula C16H9N3O3 B2765834 3-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one CAS No. 142818-83-5

3-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one

Cat. No.: B2765834
CAS No.: 142818-83-5
M. Wt: 291.266
InChI Key: OLVUGZSPHUGTKS-UHFFFAOYSA-N
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Description

3-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one is a heterocyclic compound that combines the structural features of pyridine, oxadiazole, and chromenone. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-(2-bromoacetyl)chromen-2-one with pyridine-3-carbohydrazide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow chemistry and other advanced techniques could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halides, alkyl, or acyl groups .

Scientific Research Applications

3-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent against various bacterial and fungal strains.

    Medicine: Explored for its anticancer and anti-inflammatory properties. It has shown promise in inhibiting the growth of cancer cells and reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one is unique due to its combination of pyridine, oxadiazole, and chromenone moieties, which confer a distinct set of biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications in medicinal chemistry .

Properties

IUPAC Name

3-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9N3O3/c20-16-12(8-10-4-1-2-6-13(10)21-16)15-19-18-14(22-15)11-5-3-7-17-9-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLVUGZSPHUGTKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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